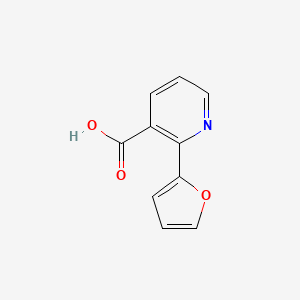

2-(Furan-2-yl)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEUBVJVPKRIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686887 | |

| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-05-9 | |

| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-(furan-2-yl)pyridine-3-carboxylic acid framework through either a stepwise sequence of reactions or a more convergent one-pot procedure.

Multi-step syntheses offer a reliable, albeit often lengthy, pathway to complex molecules by allowing for the isolation and purification of intermediates. A plausible multi-step approach to 2-(furan-2-yl)pyridine-3-carboxylic acid could involve the initial construction of the pyridine (B92270) ring followed by the introduction of the furan (B31954) moiety, or vice-versa.

One potential strategy is the synthesis of functionalized 2-pyridone-3-carboxylic acids, which can serve as versatile intermediates. acs.orgwikipedia.org Although not leading directly to the aromatic pyridine, these pyridones can be subjected to further chemical transformations. A hypothetical reaction sequence could start from a furan-containing precursor and build the pyridine ring upon it. For instance, a modified Hantzsch pyridine synthesis could be employed, using furfural as the aldehyde component.

Table 1: Hypothetical Multi-step Synthesis via a Hantzsch-type Reaction

| Step | Reaction | Key Reagents | Intermediate | Subsequent Steps |

|---|---|---|---|---|

| 1 | Hantzsch Dihydropyridine Synthesis | Furfural, Ethyl acetoacetate (2 equiv.), Ammonium acetate | Diethyl 2,6-dimethyl-4-(furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Oxidation, Hydrolysis, Decarboxylation |

Another multi-step approach could involve the synthesis of a 2-halopyridine-3-carboxylic acid ester, which then undergoes a cross-coupling reaction with a furan derivative. This strategy separates the synthesis of the two heterocyclic rings before their final connection.

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot procedure for 2-(furan-2-yl)pyridine-3-carboxylic acid has not been prominently reported, established multi-component reactions for pyridine synthesis could be adapted.

For instance, a one-pot, three-component reaction could be envisioned, combining a furan-containing building block, a C3-synthon for the pyridine ring, and an ammonia source. The challenge in such a system lies in controlling the regioselectivity to obtain the desired 2,3-disubstituted pyridine. A potential approach could involve the reaction of an enamine derived from a furan ketone with an activated acetylene dicarboxylate, followed by cyclization.

Catalytic Synthesis Protocols

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, offering high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds between aromatic systems. A highly convergent and efficient route to 2-(furan-2-yl)pyridine-3-carboxylic acid would involve the Suzuki or Stille coupling of a 2-halopyridine-3-carboxylic acid derivative with an appropriate furan organometallic reagent.

For a Suzuki coupling, 2-chloronicotinic acid or its ester could be coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base.

Table 2: Proposed Palladium-Catalyzed Suzuki Coupling

| Component | Example |

|---|---|

| Pyridine Substrate | Methyl 2-chloronicotinate |

| Furan Reagent | Furan-2-boronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Toluene/Water or Dioxane/Water |

| Final Step | Hydrolysis of the ester |

Alternatively, a palladium-catalyzed carbonylation reaction could be employed to introduce the carboxylic acid group at a later stage. For example, a 2-(furan-2-yl)-3-halopyridine could be subjected to carbonylation using carbon monoxide and a palladium catalyst.

Acid-catalyzed reactions can be employed for the cyclization and aromatization steps in the synthesis of pyridine rings. While the furan ring is known to be sensitive to strong acidic conditions, carefully controlled acid-catalyzed transformations could potentially be used.

A possible approach could involve the acid-catalyzed condensation of a 1,5-dicarbonyl compound, where one of the carbonyl groups is part of a furan precursor. Subsequent cyclization with an ammonia source would lead to the pyridine ring. However, the conditions would need to be mild enough to avoid degradation of the furan moiety.

Green Chemistry Approaches

Green chemistry principles focus on designing chemical processes that are environmentally benign. For the synthesis of 2-(furan-2-yl)pyridine-3-carboxylic acid, several green approaches can be considered.

The use of greener solvents, such as water or ethanol, in the synthetic steps would be a significant improvement over traditional volatile organic solvents. Furthermore, employing heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the process.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. A microwave-assisted Suzuki coupling, for example, could be a more environmentally friendly alternative to conventional heating.

Biocatalysis offers a highly green and selective method for chemical transformations. While a direct enzymatic synthesis of the target molecule is not yet established, enzymatic hydrolysis of a precursor ester to the final carboxylic acid would be a green final step. The broader field of nicotinic acid synthesis is increasingly exploring enzymatic and biocatalyst-mediated processes to improve sustainability.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Advantage |

|---|---|---|

| Use of Renewable Feedstocks | Starting from furfural (derived from biomass) | Reduces reliance on fossil fuels |

| Catalysis | Use of reusable heterogeneous catalysts | Simplifies purification and reduces waste |

| Energy Efficiency | Microwave-assisted reactions | Shorter reaction times, lower energy consumption |

| Benign Solvents | Aqueous reaction media for coupling reactions | Reduces pollution and health hazards |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient method for promoting organic reactions. This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates and improve yields. In the context of synthesizing heterocyclic compounds, ultrasound has been successfully employed to facilitate various transformations.

For the synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid, an ultrasound-assisted approach would likely involve the condensation of appropriate precursors in a suitable solvent. The high-energy environment created by ultrasound can enhance the reactivity of starting materials and promote cyclization reactions. For instance, studies on the ultrasound-assisted synthesis of related heterocyclic systems, such as dihydropyrano[2,3-c]pyrazole derivatives, have demonstrated that the use of water as a solvent at elevated temperatures (e.g., 50°C) can lead to high yields (up to 92%) in significantly reduced reaction times (around 35 minutes) nih.gov. Similarly, the synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles in water at 50°C under ultrasonic irradiation (160 W) showed improved yields (88% in 20 minutes) compared to silent conditions (75% in the same time) nih.gov.

A potential ultrasound-assisted synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid could involve a multi-component reaction, which is often favored under these conditions. The benefits of this approach include shorter reaction times, milder reaction conditions, and often higher purity of the final product, reducing the need for extensive purification steps nih.gov.

Hydrothermal Synthesis Conditions

Hydrothermal synthesis, which utilizes high-temperature water as the reaction medium, offers a green alternative to traditional organic solvents. The unique properties of water at elevated temperatures and pressures, such as its reduced dielectric constant and increased ion product, can facilitate organic reactions that are otherwise difficult to achieve.

While a specific hydrothermal synthesis for 2-(Furan-2-yl)pyridine-3-carboxylic acid is not extensively documented, the synthesis of structurally related aromatic carboxylic acids, such as 2,3-diarylquinoxaline carboxylic acids, provides valuable insights into potential reaction conditions thieme-connect.com. The hydrothermal synthesis of these compounds from 1,2-diarylketones and 3,4-diaminobenzoic acid has been successfully carried out at temperatures ranging from 150–230°C with reaction times as short as 5–30 minutes thieme-connect.com.

A key challenge in the hydrothermal synthesis of aromatic carboxylic acids is the potential for decarboxylation at high temperatures thieme-connect.com. Therefore, careful optimization of the reaction temperature and time is crucial to maximize the yield of the desired carboxylic acid while minimizing the formation of decarboxylated byproducts. For the synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid, a detailed study of the reaction parameters would be necessary to identify the optimal conditions that favor the formation of the target molecule thieme-connect.com. The use of suitable starting materials, such as ester or protected acid derivatives, can also be a strategy to circumvent decarboxylation thieme-connect.com.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reactions and improving yields. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.

The synthesis of various furan and pyridine derivatives has been successfully achieved using microwave irradiation. For instance, a one-pot, three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation in DMF at 125–135°C acs.org. This method offers a catalyst-free and efficient route to complex heterocyclic systems acs.org. Another example is the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling, which resulted in excellent yields and high regioselectivity mdpi.com.

For the synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid, a microwave-assisted approach could involve the reaction of a furan-containing precursor with a suitable pyridine-forming synthon. Optimization of the synthesis would involve screening different solvents, catalysts (if necessary), temperatures, and reaction times. The use of microwave heating can be particularly advantageous for multi-step sequences or for reactions that are sluggish under conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Heterocycle | Conventional Method (Conditions) | Conventional Method (Yield) | Microwave Method (Conditions) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones | Oil bath heating, 60 min | Lower | YbCl₃, 100°C, 4 min | 80-95% | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Acetic acid, conventional heating | - | Acetic acid, 15 min | 90-95% | nih.gov |

| Imidazopyridine-fused quinoline-2-thiones | Conventional heating | - | Water, 140°C, 30 min | 51-99% | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Strategies for Regioselectivity Optimization

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted heterocyclic compounds like 2-(Furan-2-yl)pyridine-3-carboxylic acid. The desired isomer must be selectively formed over other possible regioisomers.

In the synthesis of substituted furans, regioselectivity can be controlled by the choice of starting materials and reaction conditions. For example, in the preparation of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with carbon dioxide proceeds with high regioselectivity to give the 2,5-disubstituted product arkat-usa.org. The choice of electrophile can also influence the regioselectivity. For instance, using methyl iodide instead of carbon dioxide can lead to a mixture of 5-methylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid arkat-usa.org.

Similarly, in the synthesis of substituted pyridines, the directing effects of substituents on the starting materials play a crucial role in determining the regiochemical outcome. The choice of catalyst can also be a powerful tool for controlling regioselectivity. In transition-metal-catalyzed reactions, the nature of the metal and the ligands can influence the regioselectivity of bond formation nih.gov. For the synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid, a strategy to ensure the correct connectivity would involve a reaction sequence where the furan and carboxylic acid groups are introduced in a controlled manner, or by using a cyclization strategy where the regiochemistry is predetermined by the structure of the acyclic precursor.

Table 2: Regioselectivity in the Carboxylation of Furan-2-carboxylic Acid

| Base | Electrophile | Product(s) | Ratio | Yield | Reference |

|---|---|---|---|---|---|

| LDA | CO₂ | Furan-2,5-dicarboxylic acid | - | 73% | arkat-usa.org |

| LDA | CH₃I | 5-Methylfuran-2-carboxylic acid / 3-Methylfuran-2-carboxylic acid | 35:65 | 83% | arkat-usa.org |

Control of Stereoisomeric Formation (e.g., trans/cis isomers)

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the parent compound, 2-(Furan-2-yl)pyridine-3-carboxylic acid, there are no stereocenters, and therefore, no stereoisomers such as enantiomers or diastereomers exist. The molecule is planar with respect to the aromatic rings.

However, if the furan or pyridine rings were to be substituted with groups that introduce chirality, or if the synthetic route involved intermediates with stereocenters, then the control of stereoisomeric formation would become important. In such cases, general strategies for stereocontrol in organic synthesis would be applicable. These include the use of chiral catalysts (asymmetric catalysis), chiral auxiliaries, or substrate-controlled diastereoselective reactions.

For related systems where stereoisomers are possible, such as in the synthesis of certain furan- or pyridine-containing natural products, the control of stereochemistry is a major focus. For the specific target compound as named, this is not a relevant consideration.

Process Optimization for Scalability

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure cost-effectiveness, safety, and environmental sustainability. For the production of pyridine carboxylic acids, several factors are considered for scalability.

Key considerations for the process optimization of 2-(Furan-2-yl)pyridine-3-carboxylic acid synthesis would include:

Starting Material Cost and Availability: The chosen synthetic route should utilize readily available and inexpensive starting materials.

Reaction Conditions: The reaction should be run at or near atmospheric pressure and at moderate temperatures to reduce the need for specialized and costly high-pressure or high-temperature reactors google.com.

Solvent Selection: The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive google.com. If organic solvents are necessary, they should be easily recyclable.

Catalyst Efficiency: If a catalyst is used, it should have high activity and selectivity to minimize waste generation. The catalyst should also be easily separable from the product and ideally recyclable google.com.

An example of a scalable process for pyridine carboxylic acids is the catalytic vapor-phase oxidation of alkyl pyridines using air as the oxidant google.com. This process is advantageous as it uses an inexpensive oxidant, operates at atmospheric pressure, and uses water as a solvent, leading to high selectivity and minimal waste google.com. While the specific chemistry for 2-(Furan-2-yl)pyridine-3-carboxylic acid would differ, the principles of process optimization remain the same.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the precise assignment of atoms within the 2-(Furan-2-yl)pyridine-3-carboxylic acid molecule.

Elucidation of Proton (¹H) NMR Spectra

The ¹H NMR spectrum of 2-(Furan-2-yl)pyridine-3-carboxylic acid is expected to display distinct signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings, as well as the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org

The protons on the heterocyclic rings will appear in the aromatic region of the spectrum. The pyridine ring protons are generally more deshielded than the furan ring protons. Based on analogous structures, the proton signals can be predicted as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | 8.2 - 8.5 | Doublet of doublets (dd) | ~7.5, ~1.5 |

| Pyridine H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~7.5, ~5.0 |

| Pyridine H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | ~5.0, ~1.5 |

| Furan H-3' | 6.6 - 6.8 | Doublet of doublets (dd) | ~3.5, ~1.8 |

| Furan H-4' | 7.2 - 7.4 | Doublet of doublets (dd) | ~3.5, ~0.8 |

| Furan H-5' | 7.7 - 7.9 | Doublet of doublets (dd) | ~1.8, ~0.8 |

| Carboxyl -OH | > 12 | Broad singlet (s) | N/A |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar furan and pyridine-containing structures. Actual experimental values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, ten distinct carbon signals are expected. The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbons of the pyridine and furan rings will resonate in the aromatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | 165 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 122 - 126 |

| Pyridine C-6 | 148 - 152 |

| Furan C-2' | 152 - 156 |

| Furan C-3' | 112 - 115 |

| Furan C-4' | 110 - 113 |

| Furan C-5' | 144 - 147 |

Note: These are predicted chemical shift ranges. The specific values can be affected by the solvent used for analysis. nih.gov

Advanced NMR Techniques (e.g., Variable Temperature NMR for dynamic processes)

Advanced NMR techniques can provide deeper insights into the molecule's structural dynamics. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, there is a possibility of restricted rotation around the single bond connecting the pyridine and furan rings. This phenomenon, known as atropisomerism, can be investigated using Variable Temperature (VT) NMR.

By acquiring NMR spectra at different temperatures, one could observe changes in the signals. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for non-equivalent protons or carbons might be observed. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence and eventual sharpening of these signals into averaged peaks. While no specific VT-NMR studies on 2-(Furan-2-yl)pyridine-3-carboxylic acid have been reported, this technique remains a valuable tool for probing such potential dynamic processes in this class of bi-aryl compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and confirming the elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, HRMS is used to confirm the molecular formula C₁₀H₇NO₃. The experimentally measured mass should align closely with the theoretically calculated exact mass.

| Parameter | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Calculated Exact Mass [M+H]⁺ | 190.04987 Da |

| Measured Exact Mass [M+H]⁺ | Expected to be within ± 5 ppm of calculated value |

Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The [M+H]⁺ ion (protonated molecule) is commonly observed in positive ion electrospray ionization (ESI).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netmdpi.com This method is ideal for analyzing the purity of 2-(Furan-2-yl)pyridine-3-carboxylic acid and for quantifying it in complex mixtures.

In a typical LC-MS analysis, the compound is first passed through an HPLC column (e.g., a C18 reversed-phase column) where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer's ion source (commonly ESI). The mass spectrometer then detects the compound based on its specific mass-to-charge ratio. For carboxylic acids, derivatization is sometimes employed to enhance ionization efficiency and achieve higher sensitivity, particularly in biological samples. nih.govsemanticscholar.org While specific LC-MS studies on this compound are not detailed in the literature, the technique is a standard method for its analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, the IR spectrum provides definitive evidence for its key structural components: the carboxylic acid group, the pyridine ring, and the furan ring.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This band is typically observed in the wide region of 3300-2500 cm⁻¹, often overlapping with C-H stretching absorptions. vscht.czlibretexts.org Its breadth is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state, forming dimeric structures.

Another key absorption is the intense C=O (carbonyl) stretching band, which for carboxylic acids, typically appears between 1760 and 1690 cm⁻¹. libretexts.org The exact position of this band can be influenced by electronic effects and hydrogen bonding. The spectrum also displays a C-O stretching vibration, usually found in the 1320-1210 cm⁻¹ range, and characteristic O-H bending vibrations. libretexts.org

The presence of the aromatic furan and pyridine rings is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz The carbon-carbon double bond (C=C) stretching vibrations within these rings give rise to moderate to sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz Specific bands corresponding to the in-plane bending of C-H bonds and ring breathing modes further confirm the heterocyclic structures.

Table 1: Characteristic Infrared Absorption Bands for 2-(Furan-2-yl)pyridine-3-carboxylic Acid

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Pyridine and Furan Rings) |

| 1760-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600-1585 | Medium | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| 1320-1210 | Medium | C-O Stretch | Carboxylic Acid |

| 1250-1000 | Medium | C-H In-plane Bend | Aromatic Ring |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, a single-crystal X-ray diffraction study would elucidate the planarity of the furan and pyridine rings and their relative orientation.

Furthermore, this analysis reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-stacking. In the case of 2-(Furan-2-yl)pyridine-3-carboxylic acid, strong hydrogen bonds involving the carboxylic acid group are expected to be a dominant feature, likely leading to the formation of dimers or extended chains. The study would also determine crucial crystallographic parameters such as the crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not widely published, a representative set of parameters that would be determined from such an analysis is presented below.

Table 2: Representative Crystallographic Data from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For 2-(Furan-2-yl)pyridine-3-carboxylic acid, CV can be employed to determine its oxidation and reduction potentials, providing insight into its electronic structure and reactivity. The experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) and measuring the resulting current as the compound is oxidized or reduced. jchr.orgscirp.org

The voltammogram of 2-(Furan-2-yl)pyridine-3-carboxylic acid is expected to exhibit redox peaks corresponding to electron transfer processes involving the π-electron systems of the furan and pyridine rings. Electron-withdrawing groups, such as the carboxylic acid, generally increase the reduction potential. dtu.dk The electrochemical behavior is often pH-dependent, especially due to the presence of the acidic carboxylic acid group and the basic pyridine nitrogen atom. By analyzing the peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (ipa and ipc), the electrochemical reversibility and stability of the redox species can be assessed. scirp.org

Table 3: Typical Cyclic Voltammetry Parameters for Redox Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation is maximal. |

| Cathodic Peak Potential | Epc | Potential at which reduction is maximal. |

| Anodic Peak Current | ipa | Maximum current during the anodic scan. |

| Cathodic Peak Current | ipc | Maximum current during the cathodic scan. |

| Half-wave Potential | E₁/₂ | (Epa + Epc) / 2; approximates the standard redox potential. |

Investigating the electrode reaction mechanism provides a deeper understanding of the electrochemical processes observed in cyclic voltammetry. This is often achieved by studying the effect of varying the scan rate on the cyclic voltammogram. For a simple, reversible, diffusion-controlled process, the peak currents (ipa and ipc) are directly proportional to the square root of the scan rate. jchr.org Deviations from this relationship can indicate more complex mechanisms, such as adsorption of the analyte onto the electrode surface or coupled chemical reactions.

The electrochemical reduction or oxidation of heterocyclic compounds can sometimes proceed through a multi-step pathway, such as an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. scirp.org For instance, an initial electron transfer (E) could be followed by a chemical reaction like protonation or dimerization (C), which then precedes a second electron transfer (E). scirp.orgresearchgate.net By analyzing the relationship between peak potentials and scan rate, as well as the number of electrons transferred (which can be calculated from the voltammetric data), a plausible mechanism for the electrode reaction of 2-(Furan-2-yl)pyridine-3-carboxylic acid can be proposed. jchr.org

Computational and Theoretical Investigations of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density to determine a molecule's energy and electronic structure, providing a balance between accuracy and computational cost. researchgate.net For heterocyclic compounds like 2-(Furan-2-yl)pyridine-3-carboxylic acid, DFT is used to calculate key parameters that describe molecular reactivity.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. researchgate.net Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

Based on these fundamental energies, a range of reactivity descriptors can be calculated to provide a more detailed picture of the molecule's chemical behavior. While specific DFT studies for 2-(Furan-2-yl)pyridine-3-carboxylic acid are not widely published, the principles can be illustrated by data from related compounds.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical calculations for similar heterocyclic carboxylic acids, and are not specific experimental or calculated values for 2-(Furan-2-yl)pyridine-3-carboxylic acid.)

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be highly accurate but are often computationally intensive. chemrxiv.orgrsc.org

Semi-empirical methods use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for screening large numbers of molecules or for preliminary analyses of very large systems. These methods are often used in conjunction with experimental techniques to establish relationships between calculated structural parameters and observed properties like biological activity or lipophilicity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational landscape of molecules, which are crucial for understanding reaction mechanisms and molecular interactions.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. ucsb.edu Computational methods are invaluable for locating these transient structures and calculating their energies. acs.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

DFT calculations are commonly used to map out the potential energy surface of a reaction, such as a cyclization, substitution, or decarboxylation. researchgate.netorganic-chemistry.org By modeling the path from reactants to products, researchers can identify the transition state structure and compute the activation energy barrier. ucsb.edu For reactions involving furan (B31954) and pyridine (B92270) moieties, these calculations can elucidate the mechanism, explaining why certain products are formed preferentially over others. researchgate.net For instance, computational studies can determine whether a reaction proceeds through a stepwise or concerted mechanism by comparing the energies of the respective transition states.

The three-dimensional structure of 2-(Furan-2-yl)pyridine-3-carboxylic acid is not rigid. The molecule can adopt different spatial arrangements, or conformations, due to rotation around the single bond connecting the furan and pyridine rings. Conformational analysis aims to identify the most stable arrangement (the global minimum) and other low-energy conformers.

The relative orientation of the two rings is defined by the dihedral angle. Computational studies on related bi-heterocyclic systems have shown that planarity or non-planarity can significantly affect intermolecular interactions and crystal packing. uky.edu For 2-(Furan-2-yl)pyridine-3-carboxylic acid, key geometric parameters would include the bond lengths and angles within each ring and the dihedral angle between them. DFT calculations are used to optimize the geometry and determine these parameters for the most stable conformer.

Table 2: Illustrative Geometric Parameters for Conformational Analysis (Note: This table illustrates the type of data obtained from conformational analysis of bi-aromatic systems and does not represent actual calculated values for the title compound.)

| Geometric Parameter | Description | Typical Focus of Analysis |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-O) | Comparison with experimental data (e.g., from X-ray crystallography) to validate the computational model. |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-N-C) | Analysis of ring strain and geometry distortion. |

| Dihedral Angle | Torsional angle between the furan and pyridine rings | Determines the overall planarity or twist of the molecule, which influences crystal packing and biological activity. |

Spectroscopic Data Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.

DFT calculations are widely used to predict vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netnih.govjocpr.comresearchgate.net

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. globalresearchonline.net These predicted spectra are often scaled to correct for systematic errors in the computational method. Comparing the predicted vibrational modes with an experimental spectrum helps in assigning the observed peaks to specific functional groups and bond movements (e.g., C=O stretch of the carboxylic acid, C-H stretches of the aromatic rings). nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov The calculated shifts are compared to experimental values (often referenced against a standard like tetramethylsilane (B1202638), TMS) to confirm the molecular structure. This is particularly useful for distinguishing between isomers or identifying specific proton and carbon environments in the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to its UV-Visible absorption spectrum. globalresearchonline.net This provides information about the molecule's chromophores and its behavior upon absorbing light.

By integrating these computational predictions with experimental results, a comprehensive and validated understanding of the structure and properties of 2-(Furan-2-yl)pyridine-3-carboxylic acid can be achieved.

Theoretical Prediction of NMR Chemical Shifts and IR Frequencies

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like 2-(Furan-2-yl)pyridine-3-carboxylic acid. Methods such as DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can calculate the optimized molecular geometry in a simulated environment (gas phase or in a solvent).

Once the ground-state geometry is determined, further calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational modes and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. These predicted spectra serve as valuable guides for experimental chemists in identifying and characterizing the synthesized compound.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a hypothetical example to illustrate how theoretical and experimental data would be compared. Actual experimental and calculated values for 2-(Furan-2-yl)pyridine-3-carboxylic acid are not available in the cited sources.

| Parameter | Theoretical Prediction (DFT/B3LYP) | Experimental Value |

|---|---|---|

| ¹H NMR Shift (H at pyridine-4) | 7.85 ppm | 7.92 ppm |

| ¹³C NMR Shift (Carboxylic C) | 168.2 ppm | 167.5 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1708 cm⁻¹ |

Addressing Discrepancies between Experimental and Computational Spectral Data

While computational methods provide powerful predictive capabilities, discrepancies between theoretical and experimental spectral data are common. For heterocyclic compounds like 2-(Furan-2-yl)pyridine-3-carboxylic acid, several factors can contribute to these differences.

Environmental Effects: Calculations are often performed on a single molecule in the gas phase by default. Experimental data, however, is typically collected in a solvent. Intermolecular interactions, such as hydrogen bonding with the solvent, can significantly influence both NMR chemical shifts and IR frequencies, particularly for the carboxylic acid group. While computational models can account for solvent effects (e.g., using the Polarizable Continuum Model - PCM), they may not perfectly replicate the complex microenvironment.

Vibrational Anharmonicity: Theoretical frequency calculations are generally based on the assumption of harmonic vibrations. Real molecular vibrations have some degree of anharmonicity, which tends to cause experimental frequencies to be lower than their calculated harmonic counterparts. To correct for this, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Basis Set and Method Limitations: The choice of the DFT functional and the size of the basis set can impact the accuracy of the prediction. Larger basis sets and more sophisticated methods can improve results but are more computationally expensive.

Understanding these potential sources of error is critical for the correct interpretation and comparison of computational and experimental results.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are invaluable for predicting the biological activity of a molecule and guiding the design of more potent and selective analogs. This is achieved through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking Analysis for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method allows researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For 2-(Furan-2-yl)pyridine-3-carboxylic acid, a docking study would involve:

Preparation of the Ligand and Receptor: A 3D structure of the molecule would be generated and its energy minimized. A crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the active site of the receptor, and various conformations are explored to find the most stable binding pose.

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the receptor's active site.

Studies on related furan- and pyridine-containing compounds have successfully used this approach. For example, docking studies of 2-furanyl-3-substituted quinazolin-4-one derivatives against Mycobacterium tuberculosis enoyl acyl carrier protein reductase revealed that hydrogen bonding and hydrophobic interactions were crucial for binding affinity. Similarly, various 2-aryl/heteroaryl-quinoline-4-carboxylic acids have been docked against malarial, tuberculosis, and cancer protein targets to predict their therapeutic potential. These studies provide a blueprint for how the binding of 2-(Furan-2-yl)pyridine-3-carboxylic acid to a specific biological target could be investigated.

Table 2: Example of Molecular Docking Results for Furan-Pyridine Analogs Against a Hypothetical Kinase This table presents illustrative data based on findings for related compound classes to demonstrate the output of a docking analysis.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analog A | -8.5 | LYS-78, ASP-145 | Hydrogen Bond |

| Analog B | -7.9 | PHE-144, LEU-128 | Hydrophobic Interaction |

Influence of Substituent Modifications on Predicted Biological Activity

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. Computationally, this can be investigated by creating a library of virtual analogs of 2-(Furan-2-yl)pyridine-3-carboxylic acid and evaluating their properties.

For instance, one could systematically replace hydrogen atoms on the pyridine or furan rings with various functional groups (e.g., -OH, -OCH₃, -Cl, -NH₂). The effect of these modifications can then be predicted using molecular docking or by calculating key molecular descriptors. General SAR studies on pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -C=O can enhance biological activity, while bulky groups or halogens may decrease it.

By performing docking simulations for each analog, researchers can predict whether a particular substituent enhances or diminishes binding to the target receptor. This in silico screening process helps prioritize which derivatives are most promising for synthesis, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors to activity.

To develop a QSAR model for analogs of 2-(Furan-2-yl)pyridine-3-carboxylic acid, the following steps would be necessary:

Data Set: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic properties (e.g., dipole moment), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that best correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of 2-(Furan-2-yl)pyridine-3-carboxylic acid, further guiding the design of novel and more effective compounds.

Chemical Reactivity and Transformation Studies of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Oxidation Reactions

The furan (B31954) moiety is particularly susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions employed. Oxidative reactions can result in ring cleavage to form dicarbonyl compounds or complete degradation to carboxylic acids. organicreactions.orgresearchgate.net

The oxidation of the furan ring is a significant metabolic pathway for many furan-containing compounds and a useful transformation in organic synthesis. researchgate.netnih.gov The process is thought to occur via one of two general mechanisms initiated by enzymes like cytochrome P450 or chemical oxidants. nih.gov

One pathway involves the direct formation of an epoxide across one of the double bonds of the furan ring. nih.gov An alternative mechanism suggests the addition of an oxidant to the π-system of the furan, which then rearranges to form the epoxide intermediate. nih.gov This highly reactive epoxide can undergo rearrangement to yield a cis-enedione. nih.gov These intermediates are electrophilic and can react with cellular nucleophiles. For instance, in the metabolism of the drug furosemide, furan ring oxidation leads to the formation of a γ-ketocarboxylic acid metabolite. nih.gov Similarly, oxidative ring opening is a major metabolic route for prazosin, yielding a ring-opened carboxylic acid derivative. nih.gov

Oxidative ring cleavage reactions of furans are valuable in synthetic chemistry as they can produce various 1,4-dicarbonyl compounds, such as 4-oxoalkenoic acids and their derivatives. organicreactions.org The complete oxidative degradation of the furan ring can also be used to unmask a carboxylic acid group, making the furan ring a useful surrogate for a carboxyl group in complex syntheses. organicreactions.orgresearchgate.net

As an extension of furan ring oxidation, the formation of dione derivatives is a plausible transformation. The oxidation of a furan ring can lead to intermediates that rearrange to form cis-enediones, which are isomers of furan-diones. nih.gov The oxidative dearomatization of furan derivatives can lead to the formation of unsaturated 1,4,7-triketones in some substrates. nih.gov While direct synthesis of furan-2,3-dione derivatives from 2-(furan-2-yl)pyridine-3-carboxylic acid is not extensively detailed, the general reactivity of the furan ring suggests that under specific oxidative conditions, intermediates leading to such dicarbonyl structures could be formed.

Reduction Reactions

Reduction reactions of 2-(furan-2-yl)pyridine-3-carboxylic acid can target the heterocyclic rings or the carboxylic acid group. The choice of reducing agent and conditions determines the outcome of the reaction.

Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. The furan ring can be hydrogenated to the corresponding saturated heterocycle, tetrahydrofuran. uomustansiriyah.edu.iq While the pyridine (B92270) ring is more resistant to reduction than the furan ring, it can also be reduced under more forcing conditions.

The carboxylic acid group is generally unreactive toward catalytic hydrogenation under conditions that reduce carbon-carbon double bonds. msu.edu However, more powerful reducing agents are capable of reducing the carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that readily reduces carboxylic acids to primary alcohols. msu.edu Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to 1º-alcohols. msu.edu Therefore, treatment of 2-(furan-2-yl)pyridine-3-carboxylic acid with a strong hydride agent would likely reduce the carboxylic acid to a hydroxymethyl group, while catalytic hydrogenation would preferentially reduce the furan ring, and potentially the pyridine ring, to their dihydro or tetrahydro derivatives.

Substitution Reactions

The two aromatic rings in 2-(furan-2-yl)pyridine-3-carboxylic acid exhibit different reactivities toward substitution reactions, particularly electrophilic substitution.

The furan ring and the pyridine ring have contrasting characteristics when subjected to electrophilic attack.

Furan Ring: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. researchgate.net This reactivity is due to the ability of the oxygen heteroatom to donate its lone pair of electrons to stabilize the intermediate carbocation (arenium ion). Electrophilic attack on an unsubstituted furan occurs preferentially at the C2 position. onlineorganicchemistrytutor.com For 2-substituted furans, such as in the title compound, the major product of electrophilic substitution is formed by attack at the C5 position. onlineorganicchemistrytutor.com

Pyridine Ring: In contrast, the pyridine ring is an electron-deficient heterocycle and is highly deactivated towards electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) derivative like nitrobenzene. uomustansiriyah.edu.iqlibretexts.org The electron-withdrawing nature of the nitrogen atom and its ability to be protonated or coordinate with Lewis acid catalysts under reaction conditions further deactivates the ring. libretexts.org When substitution does occur, it takes place primarily at the C3 (or C5) position. uomustansiriyah.edu.iq In 2-(furan-2-yl)pyridine-3-carboxylic acid, the C3 position is already substituted with a carboxylic acid group, which is itself an electron-withdrawing and deactivating group. This makes electrophilic attack on the pyridine ring even more difficult.

Given the activated nature of the furan ring and the highly deactivated nature of the pyridine ring, electrophilic substitution on 2-(furan-2-yl)pyridine-3-carboxylic acid is expected to occur almost exclusively on the furan ring, at the C5 position.

Cyclization Reactions

The bifunctional nature of 2-(furan-2-yl)pyridine-3-carboxylic acid, containing both a furan and a pyridine-carboxylic acid moiety, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. While specific studies on the intramolecular cyclization of this particular compound are not extensively detailed in the provided results, the general principles of cyclization involving furan and pyridine rings are well-established. For instance, furan rings can participate in cyclization reactions, acting as a diene in Diels-Alder reactions or undergoing other transformations that lead to the formation of new rings. nih.govnih.gov

The carboxylic acid group can also be a key participant in intramolecular cyclization. For example, under appropriate conditions, the carboxylic acid could potentially react with a suitable position on the furan or pyridine ring, possibly after initial activation, to form a lactone-type fused ring system. The feasibility of such a reaction would depend on the ring size of the resulting cyclic product and the steric and electronic factors of the substrate.

Decarboxylation Processes

The decarboxylation of pyridinecarboxylic acids is a well-studied process. For pyridine-2-carboxylic acids (picolinic acids), decarboxylation is known to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com This mechanism involves the formation of a transient ylide upon loss of carbon dioxide. The rate of decarboxylation is significantly influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com

For 3-substituted pyridinecarboxylic acids, the mechanism can be more complex. Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can accelerate decarboxylation, suggesting that steric effects which disrupt the coplanarity of the carboxyl group with the pyridine ring can facilitate the breaking of the C-C bond. researchgate.net In the case of 2-(furan-2-yl)pyridine-3-carboxylic acid, the decarboxylation would likely follow the pathway typical for a pyridine-3-carboxylic acid, which is generally more resistant to decarboxylation than its 2- and 4-isomers. stackexchange.com The reaction often requires catalysis, such as by metals like copper or silver, which proceeds through a metal carboxylate complex. nih.govrsc.org

Several factors can influence the yield of decarboxylation reactions for pyridinecarboxylic acids.

Catalyst: The choice of catalyst is crucial. Copper and silver salts are commonly used to promote decarboxylation of aryl carboxylic acids. nih.govrsc.org The catalyst facilitates the reaction by forming a carboxylate complex, which then undergoes decarboxylation. rsc.org

Solvent: The reaction medium can play a significant role. For instance, the decarboxylation of 2-pyridone-3-carboxylic acids has been successfully carried out in toluene. researchgate.net

Temperature: Decarboxylation is a thermally driven process, and higher temperatures generally lead to higher reaction rates and yields, although they may also promote side reactions.

Substituents: The nature and position of substituents on the pyridine ring can have a profound effect. As mentioned, substituents at the 3-position of picolinic acid can accelerate decarboxylation due to steric hindrance with the carboxyl group. researchgate.net For 2-(furan-2-yl)pyridine-3-carboxylic acid, the electronic properties of the furan ring could also influence the reaction.

A study on the decarboxylation of functionalized 2-pyridone-3-carboxylic acids optimized the reaction conditions as shown in the table below.

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | Toluene | 24 | 89 |

| 2 | Cs2CO3 | Toluene | 24 | 85 |

| 3 | Na2CO3 | Toluene | 24 | 70 |

| 4 | K2CO3 | DMF | 24 | 60 |

| 5 | K2CO3 | Dioxane | 24 | 55 |

This data indicates that potassium carbonate in toluene provides the optimal conditions for this specific decarboxylation. researchgate.net

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of 2-(furan-2-yl)pyridine-3-carboxylic acid is a versatile functional handle for various derivatization reactions. nih.gov These transformations are typically nucleophilic acyl substitutions where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. For example, reaction with ethanol and a catalytic amount of sulfuric acid at reflux would produce ethyl 2-(furan-2-yl)pyridine-3-carboxylate. mdpi.com

Amide Formation: Treatment with an amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), leads to the formation of an amide. mdpi.comthermofisher.com This is a widely used method for creating peptide bonds and other amide linkages.

Acid Halide Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride. This acid chloride can then be readily converted into a variety of other derivatives, including esters, amides, and anhydrides. uomustansiriyah.edu.iq

Anhydride Formation: Reaction of the corresponding acid chloride with a carboxylate salt results in the formation of an acid anhydride. uomustansiriyah.edu.iq

These derivatization reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation

The conversion of 2-(Furan-2-yl)pyridine-3-carboxylic acid to its corresponding amides is a crucial transformation. This can be achieved through several standard synthetic methodologies, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A common and effective method for amide formation is the conversion of the carboxylic acid to an acyl chloride. This is typically accomplished by reacting 2-(Furan-2-yl)pyridine-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride, 2-(furan-2-yl)pyridine-3-carbonyl chloride, is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to yield the desired amide derivatives. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate this transformation. This method proceeds through the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine. This approach is often preferred for its mild reaction conditions and broad substrate scope.

Below are representative research findings for the synthesis of amide derivatives from analogous furan and pyridine carboxylic acids, illustrating the general conditions and potential outcomes for the amide formation of 2-(Furan-2-yl)pyridine-3-carboxylic acid.

| Amine Reactant | Coupling Method/Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Primary Aliphatic Amine (e.g., n-Butylamine) | 1. SOCl₂, reflux 2. Amine, Et₃N | DCM | Step 1: Reflux. Step 2: Room Temperature | N-Butyl-2-(furan-2-yl)pyridine-3-carboxamide |

| Primary Aromatic Amine (e.g., Aniline) | EDCI, HOBt | DMF | Room Temperature | N-Phenyl-2-(furan-2-yl)pyridine-3-carboxamide |

| Secondary Amine (e.g., Piperidine) | 1. Oxalyl chloride 2. Amine, Pyridine | THF | Step 1: 0 °C to RT. Step 2: 0 °C to RT | (2-(Furan-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone |

| Amino Acid Ester (e.g., Glycine methyl ester) | HATU, DIPEA | DMF | Room Temperature | Methyl 2-((2-(furan-2-yl)pyridine-3-carbonyl)amino)acetate |

Esterification Reactions

Esterification of 2-(Furan-2-yl)pyridine-3-carboxylic acid is another key transformation, leading to the formation of ester derivatives. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In a typical Fischer esterification, 2-(Furan-2-yl)pyridine-3-carboxylic acid is refluxed with an excess of the desired alcohol (e.g., methanol, ethanol, or butanol) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction, for instance, by azeotropic distillation.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. For example, the carboxylic acid can be reacted with an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. Another approach involves the activation of the carboxylic acid with a coupling reagent, similar to amide formation, followed by the addition of the alcohol.

The following table summarizes representative research findings for the esterification of furan and pyridine carboxylic acids, which can be considered analogous to the esterification of 2-(Furan-2-yl)pyridine-3-carboxylic acid.

| Alcohol Reactant | Catalyst/Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 2-(furan-2-yl)pyridine-3-carboxylate |

| Ethanol | TsOH (catalytic) | Ethanol (excess) | Reflux | Ethyl 2-(furan-2-yl)pyridine-3-carboxylate |

| n-Butanol | H₂SO₄ (catalytic) | n-Butanol (excess) | Reflux with Dean-Stark trap | Butyl 2-(furan-2-yl)pyridine-3-carboxylate |

| Benzyl alcohol | DCC, DMAP | DCM | Room Temperature | Benzyl 2-(furan-2-yl)pyridine-3-carboxylate |

Exploration of Derivatives and Structural Analogues of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Synthesis and Characterization of Functionalized Analogues

The synthesis of functionalized analogues of 2-(furan-2-yl)pyridine-3-carboxylic acid often involves multi-step reaction sequences. A common strategy is the creation of ester or amide derivatives from the carboxylic acid group. For instance, nicotinic acid derivatives have been synthesized through the esterification of the parent acid, followed by reactions with various ureas, hydrazones, or diethyl malonate to introduce diverse functional groups. researchgate.net Similarly, microwave-assisted synthesis has been effectively used to produce amides and esters containing furan (B31954) rings by reacting 2-furoic acid with amines or alcohols in the presence of coupling agents. researchgate.net

Another approach focuses on modifying the pyridine (B92270) or furan rings. For example, substituted nicotinamide derivatives have been prepared by first converting a substituted nicotinic acid to its acyl chloride, which is then reacted with a substituted thiophen-2-amine. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl substituents onto the heterocyclic core. mdpi.com

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. mdpi.comnih.gov Techniques like DEPT, H,H-COSY, and C,H-COSY can provide more detailed structural information. cncb.ac.cn

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds. cncb.ac.cnnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds. mdpi.comcncb.ac.cn

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. mdpi.com

| Compound Name | Synthetic Method Highlight | Key Characterization Data | Reference |

|---|---|---|---|

| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura cross-coupling of a bromo-thienopyridine with potassium p-tolyltrifluoroborate. | ¹H-NMR (CDCl₃, 400 MHz) δ = 2.44 (3H, s, Me), 3.85 (3H, s, OMe), 7.33 (2H, d, J = 8.0 Hz), 7.39 (1H, dd), 7.42 (2H, d, J = 8.0 Hz), 8.24 (1H, dd), 8.80 (1H, dd) ppm. | mdpi.com |

| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | Reaction of a 2-thioxo-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide. | HRMS (ESI) calcd for C₁₈H₁₉N₃NaO₃S [M+Na]⁺: 380.1050; found: 380.1039. | nih.gov |

| 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Synthesized starting from 3-formylchromone. | ¹H NMR (400 MHz, DMSO-d6): δH = 13.51 (s, 1H, COOH), 10.43 (s, 1H, OH), 8.93 (d, J = 2.6 Hz, 1H), 8.51 (d, J = 2.5 Hz, 1H), 7.46 (t, J = 7.7 Hz, 1H), 7.41 – 7.31 (m, 6H), 7.02 (d, J = 8.2 Hz, 1H), 6.97 (t, J = 7.7 Hz, 1H), 5.40 (s, 2H, CH₂N). | researchgate.net |

Comparative Analysis with Related Heterocyclic Carboxylic Acids

Understanding the properties of 2-(furan-2-yl)pyridine-3-carboxylic acid is enhanced by comparing it to structurally related heterocyclic carboxylic acids.

Furan is an electron-rich aromatic heterocycle. dtic.mil The synthesis of furan-carboxylic acid derivatives, such as amides and esters, is well-established. researchgate.netresearchgate.net Furan-2,5-dicarboxylic acid, for example, can be prepared via the oxidation of 2,5-bis(hydroxymethyl)furan. dtic.mil When comparing furan-carboxylic acids to 2-(furan-2-yl)pyridine-3-carboxylic acid, the key difference is the presence of the electron-withdrawing pyridine ring in the latter. This pyridine ring influences the acidity of the carboxylic acid and introduces a basic nitrogen atom, which can participate in hydrogen bonding and coordination complexes.

Quinoline is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. Quinoline-carboxylic acids, like their pyridine counterparts, have properties that depend on the position of the carboxyl group. nih.govnih.gov These derivatives have been synthesized through methods like the Pfitzinger reaction. dntb.gov.ua Compared to 2-(furan-2-yl)pyridine-3-carboxylic acid, the quinoline scaffold is larger and more rigid. The presence of the fused benzene ring in quinoline derivatives leads to a more extended π-electron system, which can result in different electronic and spectroscopic properties compared to the more flexible two-ring system of 2-(furan-2-yl)pyridine-3-carboxylic acid. researchgate.net

Thieno[3,2-b]pyridines are bicyclic compounds where a thiophene ring is fused to a pyridine ring. The replacement of the furan ring in 2-(furan-2-yl)pyridine-3-carboxylic acid with a thiophene ring (as in a thienyl-pyridine) or a fused thienopyridine system results in a structural analogue with different electronic properties. Thiophene is generally considered to be more aromatic than furan. Thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized from its methyl ester by hydrolysis. chemicalbook.com Functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling reactions. mdpi.com The biological activities of thienopyridine derivatives have been extensively studied, with applications reported as kinase inhibitors and antimicrobial agents. nih.govekb.eg

Impact of Substituent Effects on Chemical Properties and Reactivity

The introduction of substituents onto the furan or pyridine rings of 2-(furan-2-yl)pyridine-3-carboxylic acid can significantly alter its chemical properties and reactivity. These substituent effects can be broadly categorized as inductive and resonance effects. ucsb.edu

Inductive Effects : These are electrostatic effects transmitted through sigma bonds. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, increase the acidity of the carboxylic acid by stabilizing the conjugate base (carboxylate anion). ucsb.edu Conversely, electron-donating groups (EDGs), like alkyl groups, decrease acidity. ucsb.edu

Resonance Effects : These effects involve the delocalization of electrons through the π-system. ucsb.edu A substituent that can donate electrons into the ring system by resonance (+R effect), such as an amino or hydroxyl group, increases the electron density of the aromatic rings. lumenlearning.com A substituent that withdraws electrons by resonance (-R effect), such as a nitro or carbonyl group, decreases the ring's electron density. ucsb.edu

The reactivity of the molecule in reactions like electrophilic aromatic substitution is also heavily influenced by substituents. Activating groups (typically EDGs) make the aromatic rings more nucleophilic and thus more reactive towards electrophiles, often directing substitution to the ortho and para positions relative to the substituent. lumenlearning.com Deactivating groups (typically EWGs) make the rings less reactive. lumenlearning.com

Studies on substituted aryl systems have shown that the impact of a substituent can be quantified using Hammett σ constants, which correlate well with changes in reaction rates and equilibrium constants. acs.orgmit.edu For example, in the amination of aryl halides, electron-withdrawing groups generally lower the reaction barrier, while electron-donating groups can have a more complex effect depending on their position. acs.org Similarly, in nicotinic acid derivatives, the presence of electron-donating groups like methoxy and hydroxyl has been linked to higher antioxidant activity. researchgate.net

| Substituent (S) | Position | Electronic Effect | Predicted Impact on Acidity | Predicted Impact on Reactivity towards Electrophiles |

|---|---|---|---|---|

| -NO₂ (Nitro) | Pyridine or Furan ring | Strongly electron-withdrawing (-I, -R) | Increase | Decrease (Deactivating) |

| -Cl (Chloro) | Pyridine or Furan ring | Electron-withdrawing (-I), weakly donating (+R) | Increase | Decrease (Deactivating) |

| -CH₃ (Methyl) | Pyridine or Furan ring | Weakly electron-donating (+I) | Decrease | Increase (Activating) |

| -OCH₃ (Methoxy) | Pyridine or Furan ring | Electron-withdrawing (-I), strongly donating (+R) | Slight decrease | Increase (Activating) |

Compound Names Mentioned

2-(Furan-2-yl)pyridine-3-carboxylic acid

2-aminonicotinic acid

2-chloronicotinic acid

2-furoic acid

2,5-bis(hydroxymethyl)furan

3-formylchromone

Furan-2,5-dicarboxylic acid

Isonicotinic acid

Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate

Nicotinic acid

Picolinic acid

Quinoline-carboxylic acid

Thieno[2,3-b]pyridine-2-carboxylic acid

Thieno[3,2-b]pyridine-2-carboxylic acid

Electronic and Steric Influences of Peripheral Substituents

The chemical reactivity and biological function of derivatives of 2-(Furan-2-yl)pyridine-3-carboxylic acid are significantly governed by the electronic and steric properties of substituents attached to the heteroaromatic rings. nih.gov Quantitative descriptions of these properties are essential for predicting the behavior of new analogues. nih.gov

Electronic Influences: The electronic nature of a substituent dictates the electron density distribution within the furan and pyridine rings. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (–NH₂), hydroxyl (–OH), and methoxy (–OCH₃) increase the electron density of the aromatic system. This can enhance the reactivity towards electrophiles and influence the molecule's ability to form hydrogen bonds.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and acyl (–COR) decrease the electron density of the rings. This modification alters the acidity of the carboxylic acid group and can impact interactions with biological targets. nih.gov

The electronic impact of substituents on heteroaryl systems can be quantified using parameters like the Hammett-type heteroaryl substituent constants (σHet), which provide a measure of the electron-donating or -withdrawing capacity in a way that is analogous to the Hammett constants for substituted phenyl groups. nih.gov

The interplay between electronic and steric effects is critical. For example, a substituent might have favorable electronic properties but be too bulky to allow the molecule to adopt the necessary conformation for a specific interaction, such as π-stacking with an amino acid residue in a protein. mdpi.com

| Substituent Type | Examples | General Electronic Effect | General Steric Effect | Potential Impact on Parent Molecule |

|---|---|---|---|---|

| Small Electron-Donating | -OH, -NH₂ | Increases electron density on the ring system | Low steric bulk | Can act as hydrogen bond donor, may increase reactivity |

| Bulky Electron-Donating | -N(CH₃)₂, -OCH(CH₃)₂ | Increases electron density on the ring system | High steric bulk | May introduce conformational constraints while enhancing electronic effects |